Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl-
Overview
Description
Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- is a silicon-based compound with the molecular formula C20H34Si4. It is part of the tetrasilane family, which consists of compounds with a backbone of four silicon atoms. This particular compound is characterized by the presence of eight methyl groups and two phenyl groups attached to the silicon atoms, making it a highly substituted tetrasilane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method is the reaction of tetrachlorosilane with methylmagnesium bromide and phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silicon compounds.
Substitution: Various substituted tetrasilanes depending on the reagents used.
Scientific Research Applications
Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials, including semiconductors and coatings.
Mechanism of Action
The mechanism of action of Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- involves its interaction with various molecular targets. The silicon atoms in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-: Lacks the phenyl groups present in the target compound.
Tetrasilane, 1,4-dichloro-1,1,2,2,3,3,4,4-octamethyl-: Contains chlorine atoms instead of phenyl groups.
Tetrasilane, 1,1,2,2,3,3,4,4-octaphenyl-: Contains phenyl groups but lacks methyl groups.
Uniqueness
Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical and physical properties. This combination of substituents makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
[dimethyl(phenyl)silyl]-[[dimethyl(phenyl)silyl]-dimethylsilyl]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34Si4/c1-21(2,19-15-11-9-12-16-19)23(5,6)24(7,8)22(3,4)20-17-13-10-14-18-20/h9-18H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWVYZVQKLOELX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C)(C)[Si](C)(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229352 | |
Record name | 1,1,2,2,3,3,4,4-Octamethyl-1,4-diphenyltetrasilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799-35-9 | |
Record name | 1,1,2,2,3,3,4,4-Octamethyl-1,4-diphenyltetrasilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=799-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2,3,3,4,4-Octamethyl-1,4-diphenyltetrasilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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